1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one is an organic compound that features a piperazine ring substituted with a phenyl group and a tetramethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Substitution with phenyl group: The piperazine ring is then reacted with a phenyl halide (such as bromobenzene) in the presence of a base (e.g., potassium carbonate) to introduce the phenyl group.
Introduction of the tetramethylbenzenesulfonyl group: The final step involves the reaction of the phenyl-substituted piperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the phenyl or piperazine rings.
Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Biology: It can be used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a ligand, binding to receptors in the central nervous system, while the tetramethylbenzenesulfonyl group may enhance the compound’s lipophilicity and membrane permeability. This allows the compound to effectively modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-{4-[4-(methyl)piperazin-1-yl]phenyl}ethan-1-one: This compound lacks the tetramethylbenzenesulfonyl group, which may result in different pharmacokinetic properties.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a boron-containing group instead of the piperazine ring, leading to different chemical reactivity and applications.
Uniqueness
1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one is unique due to the presence of both the piperazine ring and the tetramethylbenzenesulfonyl group. This combination imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15-14-16(2)18(4)22(17(15)3)28(26,27)24-12-10-23(11-13-24)21-8-6-20(7-9-21)19(5)25/h6-9,14H,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXJLXHSARIQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.